
1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- is a complex organic compound belonging to the indole family.
Métodos De Preparación
The synthesis of 1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- involves several steps. One common synthetic route includes the reaction of indole-3-acetic acid with 4-chlorobenzaldehyde under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .
Análisis De Reacciones Químicas
1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential role in plant growth regulation and as a plant hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- can be compared with other indole derivatives such as:
1H-Indole-3-acetic acid, ethyl ester: This compound has similar structural features but differs in its ester group, leading to different chemical properties and applications.
1H-Indole-3-acetic acid propyl ester: Another similar compound with a propyl ester group, used in different industrial applications.
5-phenyl-1H-indole-3-acetic acid: This compound has a phenyl group attached to the indole ring, resulting in unique biological activities.
The uniqueness of 1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- lies in its specific structural modifications, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
106314-72-1 |
|---|---|
Fórmula molecular |
C20H18ClNO4 |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
2-[1-[2-(4-chlorophenyl)-2-oxoethyl]-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16(10-20(24)25)17-9-15(26-2)7-8-18(17)22(12)11-19(23)13-3-5-14(21)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25) |
Clave InChI |
CDRVJEBSVVMFET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1CC(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
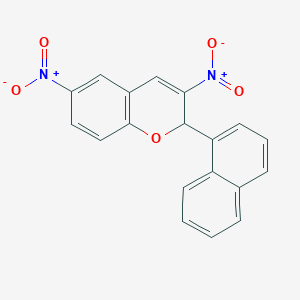
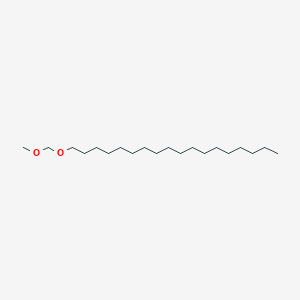

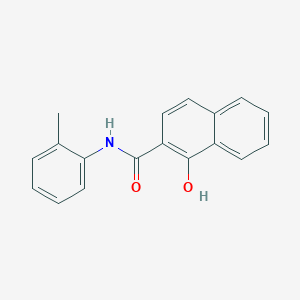
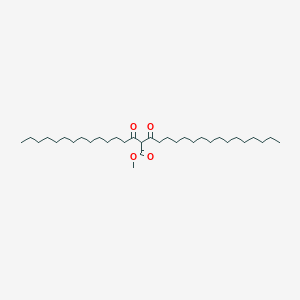
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)

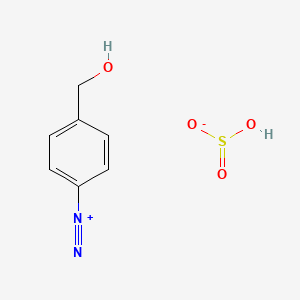
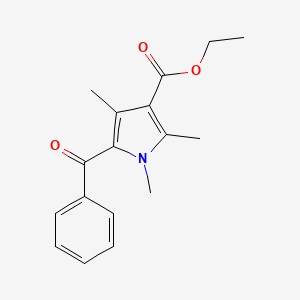
![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
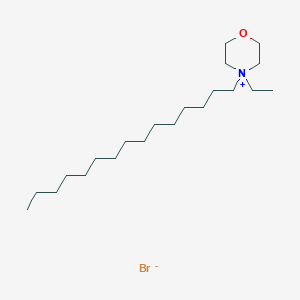
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)

